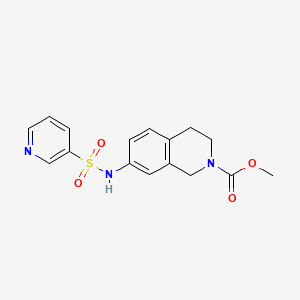

methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a dihydroisoquinoline core substituted at position 7 with a pyridine-3-sulfonamido group and a methyl carbamate at position 2. The methyl ester at position 2 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

The pyridine-3-sulfonamido moiety likely originates from coupling a sulfonyl chloride derivative with an amine intermediate.

特性

IUPAC Name |

methyl 7-(pyridin-3-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-23-16(20)19-8-6-12-4-5-14(9-13(12)11-19)18-24(21,22)15-3-2-7-17-10-15/h2-5,7,9-10,18H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSRFILWPUBOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dihydroisoquinoline with a sulfonamide derivative under specific conditions to introduce the sulfonamide group. This is followed by esterification to form the methyl ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield.

化学反応の分析

Types of Reactions

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the potential of isoquinoline derivatives, including methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, as effective anticancer agents. Research indicates that compounds with a similar structural framework exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to interfere with critical cellular pathways associated with cancer cell proliferation and survival. For instance, isoquinoline derivatives have shown the ability to inhibit the nuclear factor-kB (NF-kB) pathway, which is often overactive in cancer cells, thus promoting tumor growth and survival .

-

Case Studies :

- A study demonstrated that derivatives of isoquinoline exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells . This suggests that methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate could similarly possess potent anticancer properties.

Anti-inflammatory Properties

Research into isoquinoline derivatives has also revealed their potential as anti-inflammatory agents. The compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory diseases.

- Pharmacological Insights : Isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This modulation can lead to reduced symptoms in conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored in several studies. Compounds with similar structures have demonstrated activity against a range of bacterial strains.

- Study Findings : Certain isoquinoline derivatives were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Summary Table of Applications

作用機序

The mechanism of action of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target and context .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The compound’s structural analogs include:

Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (): Substituents: Methoxy groups at positions 6 and 7, a trimethoxybenzyl group at position 1. Key differences: The absence of a sulfonamido group and the presence of electron-rich aromatic substituents reduce polarity compared to the target compound. Pharmacological implication: Methoxy and benzyl groups may enhance binding to adrenergic or opioid receptors, whereas the sulfonamido group in the target compound could target enzymes like carbonic anhydrase .

7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid (Compound 8h, ): Core structure: Quinolone (fully aromatic) vs. dihydroisoquinoline (partially saturated). Functional groups: Fluoro, amino, and carboxylic acid substituents confer distinct solubility and antibacterial activity (e.g., fluoroquinolone-like action).

Pharmacological and Physicochemical Properties

Spectroscopic Data Comparison

- 1H-NMR: Target compound: Expected signals include a singlet for the methyl ester (~3.6–3.8 ppm), aromatic protons from pyridine (~7.5–8.5 ppm), and dihydroisoquinoline protons (~2.5–4.5 ppm). compound: Methoxy groups (~3.8 ppm), benzyl protons (~4.5–5.0 ppm) . Compound 8h: Fluoroquinolone protons (~8.6 ppm for C2-H), cyclopropyl (~1.0 ppm) .

HRMS :

- Target compound: Exact mass depends on isotopic composition but aligns with C17H18N3O4S (calculated ~376.09).

- Compound 8h: Experimental [M+H]+ at 443.18522 vs. calculated 443.18431 .

生物活性

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : 273.31 g/mol

- CAS Number : 937265-83-3

The compound features a dihydroisoquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties. The sulfonamide group enhances its interaction with biological targets.

1. Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study evaluated the antiproliferative effects of a series of isoquinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

2. Antimicrobial Activity

Isoquinoline derivatives are also known for their antimicrobial properties. The sulfonamide moiety in methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may contribute to this activity by interfering with bacterial folic acid synthesis.

- Research Findings : In vitro studies revealed that related compounds displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthase, crucial for bacterial growth .

3. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels suggests a role in treating conditions like Parkinson's disease.

- Experimental Evidence : Compounds structurally similar to methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate showed promise in reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

The biological activity of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may interact with various receptors in the central nervous system, leading to enhanced neurotransmitter release.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。